molecular formula C14H13N3O3 B12823920 2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one

2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B12823920
M. Wt: 271.27 g/mol
InChI Key: FRUGZTUKVQQWPE-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both hydroxyl and benzyloxy groups in its structure suggests it may have unique reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the benzyloxy and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrazole derivative, the cyclization with a pyrimidine precursor can be achieved using catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the benzyloxy group could introduce a variety of functional groups .

Scientific Research Applications

2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl and benzyloxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. This compound may inhibit specific enzymes by binding to their active sites or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to the combination of its pyrazolo[1,5-a]pyrimidine core with benzyloxy and hydroxyl groups. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

7-hydroxy-2-(phenylmethoxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C14H13N3O3/c18-13-7-14(19)17-12(15-13)6-11(16-17)9-20-8-10-4-2-1-3-5-10/h1-7,19H,8-9H2,(H,15,18)

InChI Key

FRUGZTUKVQQWPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=NN3C(=C2)NC(=O)C=C3O

Origin of Product

United States

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